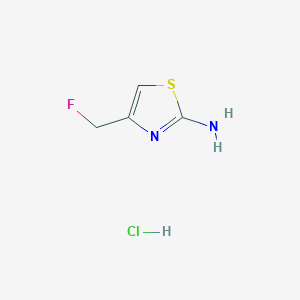

4-(Fluoromethyl)-1,3-thiazol-2-amine hydrochloride

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

4-(fluoromethyl)-1,3-thiazol-2-amine;hydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H5FN2S.ClH/c5-1-3-2-8-4(6)7-3;/h2H,1H2,(H2,6,7);1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UAXZTPAWUNUZFK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(N=C(S1)N)CF.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H6ClFN2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

168.62 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

4-(Fluoromethyl)-1,3-thiazol-2-amine hydrochloride chemical structure and properties

An In-depth Technical Guide to 4-(Fluoromethyl)-1,3-thiazol-2-amine hydrochloride: A Key Building Block in Modern Medicinal Chemistry

Abstract

This technical guide provides a comprehensive overview of this compound, a fluorinated heterocyclic compound of significant interest to the pharmaceutical and life sciences research communities. We will explore its fundamental chemical structure, physicochemical properties, and a representative synthetic route based on established chemical principles. The narrative, framed from the perspective of a Senior Application Scientist, emphasizes the rationale behind its design as a molecular building block, its potential applications in drug discovery, and the necessary protocols for its handling and characterization. This document serves as a critical resource for researchers aiming to leverage this compound in the development of novel therapeutic agents.

The Strategic Value of the Fluorinated 2-Aminothiazole Scaffold

In the landscape of medicinal chemistry, certain molecular frameworks consistently reappear in successful drug candidates, earning them the designation of "privileged scaffolds."[1][2] The 1,3-thiazole ring is a quintessential example of such a scaffold, prized for its metabolic stability, ability to engage in hydrogen bonding, and rigid structure that can effectively orient substituents towards biological targets.[1][3]

The functionalization of this core is critical. The 2-amino group, in particular, is a versatile chemical handle. It acts as a key pharmacophoric element, capable of forming crucial hydrogen bonds with protein active sites, and serves as a primary point for synthetic elaboration, allowing for the construction of diverse chemical libraries for screening.[4][5]

The introduction of fluorine into drug candidates is a well-established strategy to enhance pharmacological properties. Specifically, the replacement of a methyl group with a fluoromethyl (-CH₂F) or trifluoromethyl (-CF₃) group can have profound effects. It can block metabolic oxidation at that position, thereby increasing the compound's half-life.[6] Furthermore, the high electronegativity of fluorine can alter the acidity (pKa) of nearby functional groups, such as the 2-amino group in our subject compound, which can fine-tune binding interactions with target proteins.[7] The compound this compound thus represents a strategic convergence of these three valuable motifs: a privileged thiazole core, a versatile amino group for derivatization, and a metabolically robust fluoromethyl group.

Physicochemical and Structural Properties

The hydrochloride salt form of 4-(Fluoromethyl)-1,3-thiazol-2-amine enhances its stability and aqueous solubility, making it more amenable for use in biological assays and further chemical reactions compared to its free base.

| Property | Value | Source |

| IUPAC Name | This compound | N/A |

| Chemical Structure | (See Figure 1 below) | N/A |

| Molecular Formula | C₄H₅ClF₂N₂S | Calculated |

| Molecular Weight | 186.61 g/mol | Calculated |

| CAS Number | 349-49-5 (Free Base) | [8][9] |

| Canonical SMILES | C1=C(N=C(S1)N)CF.Cl | Calculated |

| InChI Key (Free Base) | OVMGTNMCYLZGLS-UHFFFAOYSA-N | [8] |

| Physical Form | Expected to be a solid crystalline powder. | [8][10] |

| Storage | Store in a cool, dry, well-ventilated place under an inert atmosphere. | [8] |

Synthesis and Mechanistic Insights

The construction of the 2-aminothiazole ring system is most classically achieved via the Hantzsch thiazole synthesis.[3][11] This method involves the condensation of an α-haloketone with a thiourea or thioamide. For our target molecule, a variation of this approach using a fluorinated carbonyl precursor is a logical and efficient strategy. A plausible modern synthesis involves the Lewis acid-catalyzed reaction of a fluorinated diazoketone with thiourea.[6]

Logical Synthesis Workflow

Representative Synthesis Protocol

This protocol is a representative methodology based on established literature for analogous compounds and should be adapted and optimized under appropriate laboratory conditions.[6]

-

Reaction Setup: To a solution of thiourea (1.0 eq) in anhydrous tetrahydrofuran (THF) in a flame-dried, three-neck round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add the Lewis acid catalyst, such as boron trifluoride diethyl etherate (BF₃·OEt₂, 1.1 eq), at 0 °C.

-

Rationale: The inert atmosphere prevents side reactions with atmospheric moisture and oxygen. The Lewis acid activates the carbonyl group of the diazoketone, facilitating the initial nucleophilic attack by the sulfur of thiourea.

-

-

Reagent Addition: Slowly add a solution of 3-diazo-1-fluoropropan-2-one (1.0 eq) in anhydrous THF to the stirred reaction mixture, maintaining the temperature at 0 °C.

-

Rationale: The slow addition controls the exothermic reaction and minimizes the formation of byproducts. The diazoketone serves as the three-carbon backbone, including the fluoromethyl group.

-

-

Reaction Progression: After the addition is complete, allow the reaction to warm to room temperature and then heat to reflux. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting materials are consumed.

-

Rationale: Heating provides the necessary activation energy for the cyclization and dehydration steps that lead to the aromatic thiazole ring.

-

-

Work-up and Isolation (Free Base): Upon completion, cool the mixture to room temperature and quench by carefully adding a saturated aqueous solution of sodium bicarbonate. Extract the aqueous layer with an organic solvent (e.g., ethyl acetate). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Rationale: The bicarbonate quench neutralizes the Lewis acid catalyst. The extraction and washing steps serve to isolate the organic product from inorganic salts and aqueous-soluble impurities.

-

-

Purification (Free Base): Purify the crude product by column chromatography on silica gel to yield the pure 4-(Fluoromethyl)-1,3-thiazol-2-amine free base.

-

Hydrochloride Salt Formation: Dissolve the purified free base in a suitable anhydrous solvent (e.g., diethyl ether or methanol). Add a stoichiometric amount of hydrochloric acid (e.g., as a solution in ether or isopropanol) dropwise with stirring. The hydrochloride salt will typically precipitate out of the solution.

-

Final Product Isolation: Collect the precipitate by filtration, wash with a small amount of cold anhydrous ether, and dry under vacuum to yield the final this compound.

-

Rationale: This standard acid-base reaction forms the more stable and often crystalline hydrochloride salt, which is typically easier to handle and weigh accurately than the free base.

-

Applications in Drug Discovery

The utility of this compound lies in its role as a versatile fragment and building block for creating more complex molecules with therapeutic potential. The 2-amino group is a nucleophilic site that can be readily derivatized through acylation, alkylation, sulfonylation, or reductive amination to explore a vast chemical space.

Logical Framework for Application

Researchers can employ this building block in several strategic ways:

-

Fragment-Based Drug Discovery (FBDD): The molecule itself is an ideal candidate for screening against protein targets. A confirmed hit can then be "grown" by adding functionality to the 2-amino group to improve potency and selectivity.

-

Combinatorial Chemistry: By reacting the 2-amino group with a library of carboxylic acids, sulfonyl chlorides, or aldehydes, a large and diverse set of compounds can be rapidly synthesized and screened for activity against various diseases, including cancer, infectious diseases, and inflammatory disorders.[12][13]

-

Lead Optimization: In an existing lead compound, a non-fluorinated or metabolically labile fragment could be replaced with the 4-(fluoromethyl)-2-aminothiazole moiety to enhance its pharmacokinetic profile without disrupting its core binding interactions.

Safety, Handling, and Storage

As with any laboratory chemical, proper safety protocols must be followed. While a specific Safety Data Sheet (SDS) for the hydrochloride salt may not be universally available, data from closely related structures provide a strong basis for safe handling procedures.

-

Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.[14]

-

Handling: Handle in a well-ventilated area or under a chemical fume hood to avoid inhalation of dust or vapors.[15] Avoid contact with skin and eyes. Wash hands thoroughly after handling.[14]

-

First Aid:

-

Eyes: In case of contact, immediately rinse with plenty of water for at least 15 minutes and seek medical attention.[15]

-

Skin: Wash off with soap and plenty of water. If irritation persists, seek medical advice.[14]

-

Inhalation: Move the person to fresh air. If breathing is difficult, seek medical attention.[15]

-

Ingestion: Rinse mouth with water and consult a physician.[15]

-

-

Storage: Keep the container tightly closed and store in a cool, dry, and dark place under an inert atmosphere to ensure long-term stability.[8]

Conclusion

This compound is more than just a chemical compound; it is a strategically designed tool for the modern medicinal chemist. It combines the proven biological relevance of the 2-aminothiazole scaffold with the pharmacokinetic benefits of fluorination. Its straightforward derivatization potential makes it an exceptionally valuable starting point for the synthesis of novel compound libraries aimed at discovering next-generation therapeutics. Understanding its properties, synthesis, and safe handling is paramount for researchers looking to unlock its full potential in their drug discovery programs.

References

- Thermo Fisher Scientific. (2009). Safety Data Sheet for 4-Amino-2-(trifluoromethyl)benzonitrile.

- TCI EUROPE N.V. (2018). Safety Data Sheet for 6-Trifluoromethyl-4-pyrimidinol.

- PubChem. (n.d.). 4-(4-Fluorophenyl)-1,3-thiazol-2-amine.

- CymitQuimica. (2024). Safety Data Sheet for (4-(Trifluoromethyl)thiazol-2-yl)methanamine.

- Thermo Fisher Scientific. (2025). Safety Data Sheet for 2-Amino-2-thiazoline hydrochloride.

- Rao, C. V., et al. (2013). Synthesis of novel 2-amino thiazole derivatives. Der Pharma Chemica, 5(2), 181-184.

- ChemSynthesis. (2025). 4-(trifluoromethyl)-5-(trifluoromethylsulfanyl)-1,3-thiazol-2-amine.

- PubChemLite. (2026). 5-[(4-fluorophenyl)methyl]-1,3-thiazol-2-amine hydrochloride.

- Sigma-Aldrich. (n.d.). 4-(Trifluoromethyl)thiazol-2-amine.

- BioOrganics. (2019). 4-(Trifluoromethyl)-2-thiazolamine.

- PubChem. (n.d.). (4-(Trifluoromethyl)-1,3-thiazol-2-yl)methanamine.

- ChemScene. (n.d.). 4-(Trifluoromethyl)thiazole-2-carboximidamide hydrochloride.

- Obijalska, E., et al. (2011). A novel access to 4-trifluoromethyl-1,3-thiazole derivatives via an intermediate thiocarbonyl ylide.

- PubChem. (n.d.). 4-(4-(Trifluoromethyl)phenyl)-1,3-thiazol-2-amine.

- ChemicalBook. (2025). 4-(4-FLUOROPHENYL)-1,3-THIAZOL-2-AMINE.

- D'Aria, F., et al. (2025). Benzyl-N-[4-(2-hydroxyethyl)

- ResearchGate. (2021).

- Ayati, A., et al. (2015). Recent applications of 1,3-thiazole core structure in the identification of new lead compounds and drug discovery. European Journal of Medicinal Chemistry, 97, 699-718.

- ResearchGate. (2018). ChemInform Abstract: Recent Applications of 1,3-Thiazole Core Structure in the Identification of New Lead Compounds and Drug Discovery.

- PubChem. (n.d.). N-(4-Fluorophenyl)-4-phenyl-1,3-thiazol-2-amine.

- Lesyk, R., et al. (2020). 4-thiazolidinones applications. Part 1. Synthetic routes to the drug-like molecules. Journal of Medical Science, 89(1).

- Sigma-Aldrich. (n.d.). 4-(2-Fluorophenyl)-1,3-thiazol-2-amine.

- Fathy, U. (2024). Thiazole derivatives: prospectives and biological applications.

- ResearchGate. (2019).

- Semantic Scholar. (2020). 4-thiazolidinones applications. Part 1. Synthetic routes to the drug-like molecules.

- Siddiqui, N., et al. (2022). Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents. MDPI.

- ResearchGate. (2019). 4-(3-Nitrophenyl)

Sources

- 1. Recent applications of 1,3-thiazole core structure in the identification of new lead compounds and drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Drug design: 4-thiazolidinones applications. Part 1. Synthetic routes to the drug-like molecules | Journal of Medical Science [jms.ump.edu.pl]

- 3. researchgate.net [researchgate.net]

- 4. Benzyl-N-[4-(2-hydroxyethyl)-1,3-thiazol-2-yl]carbamate [mdpi.com]

- 5. Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents [mdpi.com]

- 6. researchgate.net [researchgate.net]

- 7. 4-(4-(Trifluoromethyl)phenyl)-1,3-thiazol-2-amine | C10H7F3N2S | CID 2737741 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. 4-(Trifluoromethyl)thiazol-2-amine | 349-49-5 [sigmaaldrich.com]

- 9. BioOrganics [bioorganics.biz]

- 10. assets.thermofisher.com [assets.thermofisher.com]

- 11. researchgate.net [researchgate.net]

- 12. researchgate.net [researchgate.net]

- 13. researchgate.net [researchgate.net]

- 14. tcichemicals.com [tcichemicals.com]

- 15. fishersci.com [fishersci.com]

Optimizing Metabolic Stability in Thiazole Scaffolds: The Strategic Role of Fluorination

Executive Summary

The thiazole ring is a privileged scaffold in medicinal chemistry, featured in blockbuster drugs ranging from antiretrovirals (Ritonavir) to kinase inhibitors (Dasatinib, Dabrafenib). However, its utility is frequently compromised by metabolic instability. The electron-rich nature of the thiazole ring makes it a prime target for Cytochrome P450 (CYP450)-mediated oxidation, leading to rapid intrinsic clearance (

This guide details the mechanistic rationale and experimental protocols for utilizing fluorination to stabilize thiazole scaffolds. We move beyond simple "bond strengthening" arguments to explore how fluorine modulates the electronic landscape of the heterocycle, preventing the formation of unstable epoxide intermediates.

Part 1: The Metabolic Liability of Thiazoles

To solve the stability problem, we must first understand the mechanism of failure. Thiazoles are not metabolically inert; they are "soft spots" for oxidative attack.

The Mechanism of Oxidative Cleavage

The primary metabolic pathway for thiazoles involves CYP450-mediated oxidation. Unlike phenyl rings, which often undergo stable hydroxylation, thiazoles frequently undergo S-oxidation or C4-C5 epoxidation .

-

S-Oxidation: The sulfur atom is oxidized to a sulfoxide or sulfone. While sometimes stable, this significantly alters the polarity and vector of the molecule.

-

C4-C5 Epoxidation (The Critical Failure Mode): CYP450 attacks the C4-C5 double bond. The resulting epoxide is highly unstable. It often undergoes spontaneous ring-opening to form reactive

-thioketo aldehydes or rearranges into toxic metabolites that can covalently bind to hepatic proteins (leading to idiosyncratic toxicity).

Visualization: The Thiazole Oxidation Pathway

The following diagram illustrates the divergent metabolic pathways of a substituted thiazole, highlighting the high-risk epoxide route.

Figure 1: Divergent metabolic pathways of the thiazole ring. The C4-C5 epoxidation pathway represents a critical stability risk.

Part 2: Strategic Fluorination – The Chemical Rationale

Replacing a hydrogen atom with fluorine (F) is not merely a steric block; it is an electronic reconfiguration of the scaffold.

The C-F Bond Advantage

The Carbon-Fluorine bond is the strongest single bond in organic chemistry (~105–115 kcal/mol), significantly stronger than the C-H bond (~98 kcal/mol). This thermodynamic stability renders the C-F bond resistant to the radical abstraction mechanisms employed by CYP450 enzymes [1].

Electronic Deactivation

More importantly, fluorine is the most electronegative element (3.98 Pauling scale). When attached to the C5 position of a thiazole:

-

Inductive Effect (-I): It pulls electron density away from the ring system.

-

Reduced Basicity: It lowers the

of the thiazole nitrogen, potentially reducing affinity for the heme iron of CYP450 (which often requires a basic nitrogen interaction). -

Oxidation Resistance: By lowering the HOMO (Highest Occupied Molecular Orbital) energy of the ring, fluorine makes the C4-C5 bond less nucleophilic, thereby resisting the electrophilic attack of the high-valent Iron-Oxo species in the CYP450 active site [2].

Comparative Metrics: H vs. F vs. CH3

The following table summarizes the impact of C5-substitution on a hypothetical 2-phenylthiazole scaffold.

| Parameter | C5-Hydrogen (Parent) | C5-Methyl (Blocker) | C5-Fluorine (Bioisostere) |

| Metabolic Stability | Low (Epoxidation prone) | High (Steric block) | High (Electronic + Steric) |

| C-X Bond Energy | ~98 kcal/mol | ~85 kcal/mol | ~110 kcal/mol |

| Lipophilicity (LogP) | Baseline | +0.5 (More lipophilic) | +0.1 to +0.2 (Neutral) |

| Electronic State | Electron Rich | Electron Donor (+I) | Electron Withdrawing (-I) |

| Risk | Ring Opening | Benzylic Oxidation | Low |

Note: While a methyl group blocks the C5 position, the methyl group itself becomes a "soft spot" for benzylic hydroxylation. Fluorine blocks the position without introducing a new metabolic liability.

Part 3: Experimental Protocol – Microsomal Stability Assay

To validate the stability of fluorinated analogs, we employ a Microsomal Stability Assay . This protocol is designed to be self-validating, ensuring that data reflects true structural stability rather than assay artifacts.

The "Self-Validating" Workflow

A robust assay must account for cofactor degradation and enzyme viability. We use a "Time-Zero" control and specific reference standards.

Materials:

-

Liver Microsomes: Pooled Human Liver Microsomes (HLM), 20 mg/mL protein concentration.

-

Cofactor: NADPH Regenerating System (Glucose-6-phosphate, Glucose-6-phosphate dehydrogenase, NADP+).

-

Quench Solution: Ice-cold Acetonitrile (ACN) containing 200 nM Tolbutamide (Internal Standard).

Protocol Steps:

-

Pre-Incubation: Dilute microsomes to 0.5 mg/mL in Phosphate Buffer (100 mM, pH 7.4). Spike with Test Compound (final conc. 1 µM). Pre-incubate at 37°C for 5 minutes. Reasoning: Allows compound to bind to microsomes and temperature equilibration.

-

Initiation: Add NADPH regenerating system to start the reaction.

-

Sampling: At

minutes, remove 50 µL aliquots. -

Quenching: Immediately transfer aliquot into 150 µL of Ice-cold Quench Solution. Reasoning: Precipitates proteins and stops metabolism instantly.

-

Centrifugation: 4000 rpm for 20 mins at 4°C.

-

Analysis: Inject supernatant onto LC-MS/MS.

Workflow Diagram

Figure 2: Step-by-step workflow for the microsomal stability assay.

Part 4: Data Analysis & Interpretation[1][2]

Raw data (Peak Area Ratios) must be converted into intrinsic clearance (

Calculation Logic

Plot the natural logarithm (

-

Slope (

): The elimination rate constant. -

Half-life (

): -

Intrinsic Clearance (

):

Interpreting the Results (Decision Matrix)

When comparing a parent thiazole to its fluorinated analog, use this matrix:

| Outcome | Interpretation | Action |

| Fluorine successfully blocked the metabolic soft spot. | Advance to in vivo PK. | |

| Metabolism is occurring elsewhere (not on the thiazole ring). | Perform Metabolite ID (MetID) to find new soft spot. | |

| Fluorine altered lipophilicity/binding such that enzyme affinity ( | Check LogD; Re-design scaffold. |

Reference Standards (Quality Control)

To ensure the assay is valid, run these controls in parallel:

-

High Clearance Control: Verapamil or Propranolol (Expect

min). -

Low Clearance Control: Warfarin (Expect

min). -

If controls fail, the entire plate is invalid.

References

-

Purser, S., Moore, P. R., Swallow, S., & Gouverneur, V. (2008). Fluorine in medicinal chemistry. Chemical Society Reviews, 37(2), 320-330. Link

-

Meanwell, N. A. (2018). Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design. Journal of Medicinal Chemistry, 61(14), 5822–5880. Link

-

Dalvie, D. K., et al. (2002). Metabolism of the Thiazole Ring: Implications for Drug Discovery. Chemical Research in Toxicology, 15(3), 269–299. Link

-

FDA Guidance for Industry. (2020). In Vitro Drug Interaction Studies—Cytochrome P450 Enzyme- and Transporter-Mediated Drug Interactions. Link

A Senior Application Scientist's Guide to Novel Fluorinated Heterocyclic Building Blocks in Medicinal Chemistry

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

The strategic incorporation of fluorine into heterocyclic scaffolds represents one of the most powerful tactics in modern medicinal chemistry. Fluorine's unique electronic properties, coupled with its minimal steric footprint, provide an unparalleled tool for fine-tuning the physicochemical and pharmacokinetic profiles of drug candidates. This guide offers an in-depth exploration of novel fluorinated heterocyclic building blocks, moving beyond a simple catalog of compounds to explain the fundamental principles and causal relationships that drive their successful application. We will dissect the impact of fluorination on molecular properties, survey key classes of fluorinated heterocycles, detail robust synthetic methodologies with an emphasis on field-proven insights, and present case studies that illustrate their transformative potential in drug discovery. This document is structured to serve as both a foundational reference and a practical guide for scientists seeking to leverage these privileged structures to overcome complex drug development challenges.

The Strategic Imperative: Why Fluorine and Heterocycles?

The fusion of fluorine with heterocyclic frameworks is a dominant theme in contemporary drug design, a combination that consistently appears in newly approved medicines.[1][2][3] This success is not coincidental; it stems from the predictable and often beneficial modulation of a molecule's properties imparted by the fluorine atom.

The Unique Influence of the Fluorine Atom

Fluorine is the most electronegative element, yet it is only slightly larger than a hydrogen atom (van der Waals radius of 1.47 Å vs. 1.20 Å for H).[4] This combination of potent electronic influence and minimal steric demand is unique. When bound to carbon, it forms the most polarized single bond in organic chemistry, an interaction so strong (C-F bond energy is ~109 kcal/mol) that it is highly resistant to metabolic cleavage.[5][6]

These fundamental characteristics translate into several key advantages for the medicinal chemist:

-

Enhanced Metabolic Stability : The strength of the C-F bond makes it an effective shield against oxidative metabolism by cytochrome P450 enzymes.[4][7][8] Replacing a metabolically labile C-H bond with a C-F bond is a common and highly effective strategy to improve a drug's half-life and oral bioavailability.[]

-

Modulation of Physicochemical Properties : The introduction of fluorine can significantly alter a molecule's lipophilicity, acidity (pKa), and conformation.[][10][11] For instance, the strong electron-withdrawing nature of fluorine can lower the pKa of nearby basic amines, which can be crucial for optimizing cell permeability and target engagement.[8][]

-

Improved Binding Affinity : Fluorine can participate in favorable electrostatic and dipole interactions within a protein's binding pocket.[4][12] It can also serve as a "super" hydrogen bond acceptor in certain contexts and influence the conformation of a molecule to better fit its target.[10]

-

Enhanced Membrane Permeability : Strategic fluorination can increase a compound's lipophilicity, which often enhances its ability to cross cellular membranes to reach intracellular targets.[1][2][10]

The following table summarizes the key physicochemical differences between hydrogen and fluorine, which are the root cause of these powerful effects.

| Property | Hydrogen (H) | Fluorine (F) | Consequence in Drug Design |

| Van der Waals Radius | 1.20 Å | 1.47 Å | Minimal steric perturbation; F can act as a bioisostere for H.[13][14] |

| Electronegativity (Pauling) | 2.20 | 3.98 | Strong inductive electron withdrawal, C-F bond polarization.[4][15] |

| C-X Bond Energy | C-H: ~99 kcal/mol | C-F: ~109 kcal/mol | Increased resistance to metabolic oxidation.[5][6] |

| Lipophilicity (Hansch π) | +0.13 | +0.14 | Subtle increase in local lipophilicity. |

The Drug Discovery Workflow: Integrating Fluorinated Building Blocks

The process of leveraging these building blocks is a systematic, iterative cycle of design, synthesis, and testing. The diagram below illustrates a typical workflow where decisions to incorporate fluorinated heterocycles are made to address specific liabilities in a lead compound.

Caption: A typical drug discovery workflow incorporating fluorinated building blocks.

Core Building Blocks: A Survey of Privileged Fluorinated Heterocycles

While the number of possible fluorinated heterocycles is vast, several classes have emerged as particularly valuable in drug discovery due to their synthetic accessibility and proven impact.

Fluorinated Pyridines

The pyridine ring is a ubiquitous scaffold in medicinal chemistry. Fluorination significantly alters its electronic properties, enhancing its utility.[16] For example, introducing a trifluoromethyl (CF3) group can increase metabolic stability and lipophilicity, which can lead to better absorption and longer half-lives.[16]

-

Key Building Blocks : 2-Fluoro-3-trifluoromethylpyridine, 2-chloro-5-(trifluoromethyl)pyridine.

-

Applications : These building blocks are instrumental in synthesizing antihypertensive, antiviral, and agrochemical agents.[16] The presence of fluorine is often crucial for achieving high potency and a good pharmacological profile, as seen in drugs like Lemborexant for insomnia.[1]

Fluorinated Pyrimidines

Fluorinated pyrimidines are a cornerstone of oncology.[17][18] The classic example, 5-Fluorouracil (5-FU), has been used to treat cancer for decades.[15][17] It acts as an antimetabolite, where the fluorine atom at the 5-position is key to its mechanism of inhibiting thymidylate synthase.[17][18]

-

Key Building Block : 5-Fluorouracil (5-FU).

-

Mechanism Insight : The stability of the C5-F bond is critical. During the enzymatic reaction with thymidylate synthase, the fluorine atom cannot be eliminated like a hydrogen atom would be, leading to the irreversible inhibition of the enzyme and halting DNA synthesis in cancer cells.[17]

Fluorinated Indoles and Azoles

Indoles and other five-membered heterocycles like pyrazoles and imidazoles are common motifs in kinase inhibitors and other targeted therapies. Fluorination can enhance binding affinity and modulate the electronics of the ring system.

-

Key Building Blocks : 4-Fluoroindole, 3,5-bis(trifluoromethyl)pyrazole.

-

Causality in Action : In kinase inhibitors, a fluorinated indole can form specific hydrogen bonds or favorable dipole interactions with the hinge region of the kinase, significantly boosting potency.[10] The synthesis of CF3-substituted indoles and pyrazoles often relies on cycloaddition or annulation reactions using trifluoromethylated synthons.[19][20]

Synthetic Methodologies: The Chemist's Toolkit

The ability to strategically introduce fluorine into a heterocyclic core is paramount. While classical methods exist, modern techniques have revolutionized the field, particularly through late-stage fluorination (LSF), where fluorine is introduced at the end of a synthetic sequence.

Modern Synthetic Approaches

The development of safer, more selective, and more versatile fluorinating reagents has been a major driver of innovation.

| Method | Reagent Type | Causality & Rationale |

| Electrophilic Fluorination | Selectfluor® (F-TEDA-BF4) | Delivers a formal "F+" to electron-rich heterocyles.[15][17] The choice of an electrophilic route is logical when the heterocyclic substrate is nucleophilic. |

| Nucleophilic Fluorination | KF, CsF | A cost-effective source of fluoride ions for SNAr reactions on activated (electron-poor) heterocycles. Requires anhydrous conditions as water solvates the fluoride ion, reducing its nucleophilicity.[10] |

| Deoxyfluorination | DAST, Deoxo-Fluor® | Replaces hydroxyl groups with fluorine. This is a powerful transformation for converting readily available hydroxy-heterocycles into their fluorinated counterparts.[21] |

| Radical Trifluoromethylation | Togni Reagents, Langlois Reagent | Generates a CF3 radical, which can be added to heterocycles. These methods are valued for their functional group tolerance and applicability in late-stage functionalization.[22] |

| Transition-Metal Catalysis | Pd, Ni, Ag catalysts | Enables C-F and C-CF3 bond formation via cross-coupling reactions, often under mild conditions.[10][22] This has dramatically expanded the scope of accessible fluorinated structures.[10] |

Key Synthetic Transformation: Pd-Catalyzed Fluorination of an Aryl Triflate

This reaction is a cornerstone of modern organofluorine chemistry, allowing for the late-stage introduction of fluorine into a complex molecule where a phenol is already present or easily installed.

Sources

- 1. FDA-Approved Fluorinated Heterocyclic Drugs from 2016 to 2022 [mdpi.com]

- 2. FDA-Approved Fluorinated Heterocyclic Drugs from 2016 to 2022 - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Recent advances in the synthesis of fluorinated heterocycles and a review of recent FDA-approved fluorinated drugs - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 4. tandfonline.com [tandfonline.com]

- 5. pubs.acs.org [pubs.acs.org]

- 6. hyphadiscovery.com [hyphadiscovery.com]

- 7. On the Metabolic Stability of Fluorinated Small Molecules: A Physical Organic Chemistry Perspective - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Bioisosteric Replacements [cambridgemedchemconsulting.com]

- 10. pharmacyjournal.org [pharmacyjournal.org]

- 11. alfa-chemistry.com [alfa-chemistry.com]

- 12. The role of fluorine in medicinal chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Applications of fluorine to the construction of bioisosteric elements for the purposes of novel drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. tandfonline.com [tandfonline.com]

- 15. omicsonline.org [omicsonline.org]

- 16. nbinno.com [nbinno.com]

- 17. Chemistry of Fluorinated Pyrimidines in the Era of Personalized Medicine - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Chemistry of Fluorinated Pyrimidines in the Era of Personalized Medicine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. Recent advances in the synthesis of fluorinated heterocycles and a review of recent FDA-approved fluorinated drugs - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/D5OB00997A [pubs.rsc.org]

- 20. Recent advances in the synthesis of trifluoromethyl-containing heterocyclic compounds via trifluoromethyl building blocks - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 21. Fluorination methods for drug discovery and development - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. pharmtech.com [pharmtech.com]

Methodological & Application

Application Notes and Protocols for Amide Coupling with 4-(Fluoromethyl)-1,3-thiazol-2-amine

Introduction: The Significance of 2-Aminothiazoles in Medicinal Chemistry

The 2-aminothiazole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds, including antimicrobial and anti-inflammatory agents.[1] The ability to functionalize the 2-amino group through amide bond formation is a critical step in the synthesis of new chemical entities for drug discovery.[2][3] This guide provides a detailed overview of the reaction conditions for the amide coupling of 4-(Fluoromethyl)-1,3-thiazol-2-amine, a substrate with unique electronic properties that necessitate careful consideration of the reaction methodology. The presence of the electron-withdrawing fluoromethyl group at the 4-position is anticipated to decrease the nucleophilicity of the 2-amino group, presenting a greater challenge compared to unsubstituted 2-aminothiazoles.

Mechanistic Considerations and Challenges

The amide bond is typically formed by the reaction of a carboxylic acid and an amine.[4] However, the direct condensation of these two functional groups requires high temperatures, which are often incompatible with complex molecules. Therefore, the carboxylic acid is typically activated in situ using a coupling reagent.

The primary challenges in the amide coupling of 2-aminothiazoles revolve around their electronic properties and potential for side reactions.

-

Nucleophilicity of the Amino Group: 2-Aminothiazoles possess two nitrogen atoms, the exocyclic amino group and the endocyclic ring nitrogen. While the exocyclic nitrogen is generally the more nucleophilic and desired site of acylation, the reaction conditions must be optimized to avoid competitive acylation at the endocyclic nitrogen.[5] The electron-withdrawing nature of the 4-(fluoromethyl) substituent in the target molecule is expected to reduce the nucleophilicity of the exocyclic amine, making the reaction more challenging.[6]

-

Tautomerism and Ambident Nucleophilicity: 2-Aminothiazoles can exist in tautomeric forms, which can influence their reactivity. Furthermore, studies have shown that under certain conditions, 2-aminothiazoles can act as carbon nucleophiles, leading to C-acylation at the 5-position of the thiazole ring.[7][8]

-

Epimerization: For chiral carboxylic acids, particularly α-amino acids, there is a risk of epimerization at the α-carbon during the activation step. The choice of coupling reagent and additives is crucial to minimize this side reaction.

Strategic Approaches to Amide Coupling

A variety of coupling reagents are available for amide bond formation, each with its own mechanism, advantages, and disadvantages. The selection of the optimal reagent is critical for achieving a high yield of the desired amide with minimal side products.

Carbodiimide-Based Reagents

Carbodiimides, such as dicyclohexylcarbodiimide (DCC) and N-(3-dimethylaminopropyl)-N'-ethylcarbodiimide (EDC), are widely used for amide bond formation.[9] They react with the carboxylic acid to form a highly reactive O-acylisourea intermediate, which is then attacked by the amine.

To suppress side reactions, such as the formation of N-acylurea, and to reduce the risk of epimerization, carbodiimides are often used in conjunction with additives like 1-hydroxybenzotriazole (HOBt) or 1-hydroxy-7-azabenzotriazole (HOAt).[9][10]

A general procedure using EDC and HOBt is as follows:

-

Dissolve the carboxylic acid (1.0 eq.), 4-(Fluoromethyl)-1,3-thiazol-2-amine (1.0-1.2 eq.), and HOBt (1.0-1.2 eq.) in an aprotic solvent such as dichloromethane (DCM) or N,N-dimethylformamide (DMF).

-

Cool the mixture to 0 °C.

-

Add EDC (1.2-1.5 eq.) portion-wise.

-

Allow the reaction to warm to room temperature and stir for 12-24 hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

Uronium/Aminium and Phosphonium-Based Reagents

Reagents such as HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate), HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate), and PyBOP ((Benzotriazol-1-yloxy)tripyrrolidinophosphonium hexafluorophosphate) are highly efficient coupling reagents, particularly for challenging substrates.[11][12][13] These reagents react with the carboxylic acid to form an activated ester in situ, which then rapidly reacts with the amine.

HATU, in particular, is often a good choice for less nucleophilic amines due to its high reactivity.[11][12] A typical protocol involving HATU is:

-

Dissolve the carboxylic acid (1.0 eq.) in an aprotic solvent like DMF.

-

Add a non-nucleophilic base, such as N,N-diisopropylethylamine (DIPEA) or triethylamine (TEA) (2.0-3.0 eq.).

-

Add HATU (1.1-1.3 eq.) and stir for a few minutes to pre-activate the carboxylic acid.

-

Add a solution of 4-(Fluoromethyl)-1,3-thiazol-2-amine (1.0-1.2 eq.) in DMF.

-

Stir at room temperature for 1-4 hours, monitoring the reaction by TLC or LC-MS.

Phosphonic Anhydride Reagents

Propanephosphonic acid anhydride (T3P®) is a versatile and powerful coupling reagent that is known for its high efficiency, low epimerization, and ease of workup, as the byproducts are water-soluble.[14][15][16] It is particularly effective for difficult couplings and can be used in a wide range of solvents.[17][18]

A representative procedure using T3P® is:

-

Dissolve the carboxylic acid (1.0 eq.) and 4-(Fluoromethyl)-1,3-thiazol-2-amine (1.0-1.2 eq.) in a suitable solvent such as ethyl acetate, THF, or DCM.

-

Add a tertiary amine base like triethylamine or DIPEA (3.0-4.0 eq.).

-

Add a solution of T3P® (typically a 50% solution in a suitable solvent) (1.5-2.0 eq.) dropwise at 0 °C or room temperature.

-

Stir the reaction mixture at room temperature or with gentle heating (40-50 °C) for 1-12 hours.

-

Monitor the reaction progress by TLC or LC-MS.

Data Presentation: Comparison of Common Coupling Reagents

| Coupling Reagent | Additive(s) | Base | Typical Solvent(s) | Key Advantages | Potential Drawbacks |

| EDC | HOBt, HOAt | DIPEA, TEA | DCM, DMF | Readily available, water-soluble byproducts.[10] | Can lead to epimerization without additives. |

| HATU | None | DIPEA, TEA | DMF, NMP | High reactivity, fast reaction times, good for hindered amines.[11][12] | More expensive, can be moisture sensitive. |

| T3P® | None | TEA, DIPEA | Ethyl Acetate, THF, DCM | High yields, low epimerization, water-soluble byproducts for easy workup.[14][16][17] | Requires an excess of base. |

| Acyl Fluoride | (Generated in situ with, e.g., DAST or TFFH) | None or mild base | Aprotic solvents | Highly reactive, effective for very unreactive amines.[19] | Reagents can be hazardous and require careful handling. |

Experimental Protocols

Protocol 1: General Procedure for Amide Coupling using HATU

This protocol is a good starting point for the amide coupling of 4-(Fluoromethyl)-1,3-thiazol-2-amine with a variety of carboxylic acids.

Materials:

-

Carboxylic acid

-

4-(Fluoromethyl)-1,3-thiazol-2-amine

-

HATU

-

N,N-Diisopropylethylamine (DIPEA)

-

Anhydrous N,N-Dimethylformamide (DMF)

-

Ethyl acetate

-

Saturated aqueous sodium bicarbonate solution

-

Brine

-

Anhydrous sodium sulfate

-

Silica gel for column chromatography

Procedure:

-

To a solution of the carboxylic acid (1.0 mmol) in anhydrous DMF (5 mL) under a nitrogen atmosphere, add DIPEA (3.0 mmol, 3.0 eq.).

-

Add HATU (1.2 mmol, 1.2 eq.) and stir the mixture at room temperature for 15 minutes to pre-activate the carboxylic acid.

-

Add a solution of 4-(Fluoromethyl)-1,3-thiazol-2-amine (1.1 mmol, 1.1 eq.) in anhydrous DMF (2 mL).

-

Stir the reaction mixture at room temperature and monitor its progress by TLC or LC-MS. The reaction is typically complete within 1-4 hours.

-

Once the reaction is complete, pour the mixture into water (50 mL) and extract with ethyl acetate (3 x 30 mL).

-

Wash the combined organic layers with saturated aqueous sodium bicarbonate solution (2 x 20 mL) and brine (20 mL).

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes).

Protocol 2: General Procedure for Amide Coupling using T3P®

This protocol offers an alternative with a straightforward aqueous workup.

Materials:

-

Carboxylic acid

-

4-(Fluoromethyl)-1,3-thiazol-2-amine

-

T3P® (50% solution in ethyl acetate)

-

Triethylamine (TEA)

-

Ethyl acetate

-

1 M Hydrochloric acid

-

Saturated aqueous sodium bicarbonate solution

-

Brine

-

Anhydrous magnesium sulfate

-

Silica gel for column chromatography

Procedure:

-

To a stirred solution of the carboxylic acid (1.0 mmol) and 4-(Fluoromethyl)-1,3-thiazol-2-amine (1.1 mmol, 1.1 eq.) in ethyl acetate (10 mL) at room temperature, add triethylamine (3.0 mmol, 3.0 eq.).

-

Add the T3P® solution (1.5 mmol, 1.5 eq.) dropwise over 5 minutes. An exotherm may be observed.

-

Stir the reaction mixture at room temperature for 2-12 hours, monitoring the progress by TLC or LC-MS.

-

Upon completion, add water (20 mL) to the reaction mixture.

-

Wash the organic layer sequentially with 1 M hydrochloric acid (2 x 15 mL), saturated aqueous sodium bicarbonate solution (2 x 15 mL), and brine (15 mL).

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by silica gel column chromatography.

Visualization of the Experimental Workflow

Caption: General workflow for amide coupling.

Conclusion and Further Optimization

The amide coupling of 4-(Fluoromethyl)-1,3-thiazol-2-amine can be successfully achieved using a variety of modern coupling reagents. For this likely less nucleophilic amine, HATU and T3P® represent robust starting points. Should these methods prove unsatisfactory, more forcing conditions or alternative strategies may be required. One such advanced method involves the conversion of the carboxylic acid to an acyl fluoride, which is highly reactive towards even poorly nucleophilic amines.[19][20]

Optimization of the reaction conditions, including solvent, base, temperature, and reaction time, may be necessary for specific substrates. Careful monitoring of the reaction progress and byproducts by analytical techniques such as LC-MS is highly recommended to guide these optimization efforts.

References

- Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews, 38(2), 606-631.

- Montalbetti, C. A. G. N., & Falque, V. (2005). Amide bond formation and peptide coupling. Tetrahedron, 61(46), 10827-10852.

- Forlani, L., Tocke, A. L., Del Vecchio, E., Lakhdar, S., Goumont, R., & Terrier, F. (2006). Assessing the Nitrogen and Carbon Nucleophilicities of 2-Aminothiazoles through Coupling with Superelectrophilic 4,6-Dinitrobenzofuroxan. The Journal of Organic Chemistry, 71(16), 6024–6031.

- Lantero, D. R., & Martin, S. F. (2004). Novel Application of Flow-Based Methodologies for the Synthesis of Amides. Organic Letters, 6(13), 2237–2239.

- Guiso, M., Cacchi, S., & Fabrizi, G. (2018).

- Pattabiraman, V. R., & Bode, J. W. (2011). Nonclassical Routes for Amide Bond Formation. Chemical Reviews, 111(11), 6557-6602.

- Shafiee, A., & Ghassemzadeh, M. (2021). An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities. Molecules, 26(5), 1475.

- Kearney, P. C., Fernandez, M., & Flygare, J. A. (1998). Solid-Phase Synthesis of 2-Aminothiazoles. The Journal of Organic Chemistry, 63(1), 196–200.

- Gomha, S. M., Abdel-aziz, H. M., & Abdel-Rahman, A. H. (2015). Ranking 2-aminothiazoles on the nucleophilicity scale. Journal of Heterocyclic Chemistry, 52(4), 1145-1151.

- El-Sayed, N. N. E. (2021). An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities. Molecules, 26(5), 1475.

- IJzerman, A. P., van der Wenden, E. M., von Frijtag Drabbe Künzel, J. K., de Groote, M., & Bultsma, T. (2005). Synthesis and biological evaluation of 2-aminothiazoles and their amide derivatives on human adenosine receptors. Lack of effect of 2-aminothiazoles as allosteric enhancers. Bioorganic & Medicinal Chemistry, 13(6), 2147-2152.

- Wang, Y., Li, J., & Zhang, H. (2014).

- Due-Hansen, M. E., Pandey, S. K., Christiansen, E., Andersen, R., Hansen, S. V. F., & Ulven, T. (2015). A protocol for amide bond formation with electron deficient amines and sterically hindered substrates. Organic & Biomolecular Chemistry, 13(47), 11496-11500.

- Reddy, P. G., Kumar, Y. K., & Reddy, G. D. (2012). Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. Tetrahedron Letters, 53(31), 4013-4016.

-

AMRI. (n.d.). WE'VE GOT T3P® DOWN TO AN EXACT SCIENCE. Retrieved February 24, 2026, from [Link]

- Ilangovan, A., Saravanakumar, S., & Umesh, S. (2015). T3P as an efficient cyclodehydration reagent for the one-pot synthesis of 2-amino-1,3,4-oxadiazoles. Journal of Chemical Sciences, 127(7), 1247-1252.

-

Wikipedia. (n.d.). HATU. Retrieved February 24, 2026, from [Link]

-

Curia. (2024, April 17). Understanding T3P® from start to finish. Retrieved February 24, 2026, from [Link]

-

Aapptec Peptides. (n.d.). Standard Coupling Procedures; DIC/HOBt; PyBOP; HBTU; PyBrOP. Retrieved February 24, 2026, from [Link]

-

HepatoChem. (n.d.). Amide coupling reaction in medicinal chemistry. Coupling reagents. Retrieved February 24, 2026, from [Link]

- Singh, S. K., Chufan, E. E., & Ambudkar, S. V. (2015). Comprehensive Synthesis of Amino Acid-Derived Thiazole Peptidomimetic Analogues to Understand Enigmatic Drug/Substrate-Binding Site of P-glycoprotein. ACS Medicinal Chemistry Letters, 6(10), 1042-1047.

-

ChemSynthesis. (2025, May 20). 4-(trifluoromethyl)-5-(trifluoromethylsulfanyl)-1,3-thiazol-2-amine. Retrieved February 24, 2026, from [Link]

-

Common Organic Chemistry. (n.d.). Amine to Amide (Coupling) - T3P. Retrieved February 24, 2026, from [Link]

- Sharma, A., Kumar, R., & Singh, P. (2022). Process optimization for acid-amine coupling: a catalytic approach. Current Chemistry Letters, 11(4), 343-350.

- Movassaghi, M., & Schmidt, M. A. (2007). Challenges and Breakthroughs in Selective Amide Activation.

-

Organic Synthesis. (n.d.). Acid-Amine Coupling using EDCI. Retrieved February 24, 2026, from [Link]

-

Chem Reactor. (2024, October 26). T3P I Propanephosphonic anhydride I T3P reagent I #amide bond I Peptide coupling #peptides [Video]. YouTube. [Link]

- Mlostoń, G., & Heimgartner, H. (2017). A novel access to 4-trifluoromethyl-1,3-thiazole derivatives via an intermediate thiocarbonyl ylide. Beilstein Journal of Organic Chemistry, 13, 1784-1791.

-

amphoteros. (2014, April 4). Uphill battles in amide couplings. Retrieved February 24, 2026, from [Link]

-

Reddit. (2021, October 20). Tips and tricks for difficult amide bond formation? r/Chempros. Retrieved February 24, 2026, from [Link]

- Sun, M., Xu, Q., Xu, J., Wu, Y., Wang, Y., Zuo, D., Guan, Q., Bao, K., Wang, J., Wu, Y., & Zhang, W. (2018). Synthesis and bioevaluation of N,4-diaryl-1,3-thiazole-2-amines as tubulin inhibitors with potent antiproliferative activity. PLoS ONE, 13(10), e0205183.

- Narale, A., Bhosale, D., Lawand, A. S., et al. (2025). Crystal Structure of 4-(4-Fluorophenyl)-1,3-thiazole-2-amine in dimeric form: Green synthesis, DFT, HS analysis, Anticandidal and Anticancer study. Journal of Molecular Structure, 1311, 138139.

-

PubChem. (n.d.). 4-(4-Fluorophenyl)-1,3-thiazol-2-amine. Retrieved February 24, 2026, from [Link]

- Zhang, H., Riomet, M., & Maulide, N. (2018). Trifluoromethanesulfonic Anhydride in Amide Activation: A Powerful Tool to Forge Heterocyclic Cores. CHIMIA International Journal for Chemistry, 72(11), 786-792.

- Al-Soud, Y. A., Al-Masoudi, N. A. L., & Ferwanah, A. E. R. S. (2003). Synthesis and Antiviral Activity of 5-(4-Chlorophenyl)-1,3,4-Thiadiazole Sulfonamides. Molecules, 8(12), 874-880.

Sources

- 1. chemimpex.com [chemimpex.com]

- 2. An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities - PMC [pmc.ncbi.nlm.nih.gov]

- 3. An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities | MDPI [mdpi.com]

- 4. air.unimi.it [air.unimi.it]

- 5. 2-aminothiazole——Application, Synthesis, Reaction etc._Chemicalbook [chemicalbook.com]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. pubs.acs.org [pubs.acs.org]

- 8. researchgate.net [researchgate.net]

- 9. bachem.com [bachem.com]

- 10. organic-synthesis.com [organic-synthesis.com]

- 11. HATU - Wikipedia [en.wikipedia.org]

- 12. HATU:a third-generation coupling reagent_Chemicalbook [chemicalbook.com]

- 13. growingscience.com [growingscience.com]

- 14. T3P Brochure | AMRI [amri.staging.ribbitt.com]

- 15. ias.ac.in [ias.ac.in]

- 16. youtube.com [youtube.com]

- 17. pub-mediabox-storage.rxweb-prd.com [pub-mediabox-storage.rxweb-prd.com]

- 18. Amine to Amide (Coupling) - T3P [commonorganicchemistry.com]

- 19. amphoteros.com [amphoteros.com]

- 20. A protocol for amide bond formation with electron deficient amines and sterically hindered substrates - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/C5OB02129D [pubs.rsc.org]

Application Notes & Protocols: One-Pot Synthesis of 2-Amino-4-(Fluoromethyl)thiazole

Introduction: The Significance of Fluorinated 2-Aminothiazoles in Medicinal Chemistry

The 2-aminothiazole scaffold is a cornerstone in modern drug discovery, recognized as a "privileged structure" due to its prevalence in a wide array of biologically active agents.[1][2] This heterocyclic motif is a key component in drugs spanning indications from antimicrobial and anti-inflammatory to anticancer and neuroprotective agents.[2][3][4] The incorporation of fluorine into drug candidates often imparts favorable pharmacokinetic properties, such as enhanced metabolic stability, increased membrane permeability, and improved binding affinity to target receptors.[1] Consequently, the synthesis of 2-aminothiazoles bearing fluorinated substituents, like the 4-(fluoromethyl) group, is of paramount interest to researchers in pharmaceutical and agrochemical development.

Traditionally, the synthesis of such molecules involves multi-step procedures that can be time-consuming, resource-intensive, and generate significant waste. One-pot syntheses, which combine multiple reaction steps into a single operation without isolating intermediates, offer a more efficient, economical, and environmentally friendly alternative.[5][6]

This document provides a detailed guide to a proposed one-pot synthesis of 2-amino-4-(fluoromethyl)thiazole. The protocols and discussions are grounded in the well-established Hantzsch thiazole synthesis and its modern adaptations, providing researchers with a robust framework for accessing this valuable building block.[7]

The Foundational Chemistry: The Hantzsch Thiazole Synthesis

The Hantzsch reaction is the classical and most versatile method for constructing the thiazole ring.[5][7] The core transformation involves the condensation of an α-halocarbonyl compound (e.g., an α-haloketone) with a thioamide-containing species, most commonly thiourea, to yield a 2-aminothiazole.

The mechanism proceeds via nucleophilic attack of the sulfur atom from thiourea onto the α-carbon of the haloketone, followed by an intramolecular cyclization and subsequent dehydration to form the aromatic thiazole ring.

Caption: General workflow of the Hantzsch thiazole synthesis.

Proposed One-Pot Synthesis of 2-Amino-4-(Fluoromethyl)thiazole

This section details a robust one-pot protocol adapted from established methods for synthesizing 2-aminothiazole derivatives via an in-situ α-halogenation/cyclization sequence.[6][8] The strategy involves the direct use of fluoroacetone, which is first halogenated at the α-position before reacting with thiourea in the same reaction vessel. Copper(II) bromide (CuBr₂) is proposed as an effective and well-documented reagent for this purpose, acting as both a bromine source and a Lewis acid catalyst.[8]

Overall Reaction Scheme

Caption: Proposed one-pot synthesis workflow.

Detailed Experimental Protocol

Disclaimer: This protocol is a proposed method based on analogous, documented syntheses. Researchers should conduct their own risk assessment and optimization. All operations should be performed in a well-ventilated fume hood.

Materials:

-

Fluoroacetone (CAS: 431-05-0)

-

Copper(II) Bromide (CuBr₂) (CAS: 7789-45-9)

-

Thiourea (CAS: 62-56-6)

-

Ethanol (EtOH), anhydrous

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Ethyl acetate (EtOAc)

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

Procedure:

-

Reaction Setup: To a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add fluoroacetone (1.0 eq.) and anhydrous ethanol (approx. 0.2 M concentration relative to fluoroacetone).

-

In-Situ Bromination: Add Copper(II) Bromide (2.1 eq.) to the solution. Heat the mixture to reflux (approx. 78 °C) with vigorous stirring. The reaction progress can be monitored by Thin Layer Chromatography (TLC) until the starting ketone is consumed.

-

Causality Note: CuBr₂ serves as the brominating agent, generating the α-bromofluoroacetone intermediate in situ. Refluxing in a protic solvent like ethanol facilitates the reaction. An excess of CuBr₂ ensures complete conversion of the ketone.[8]

-

-

Thiourea Addition & Cyclization: Once the bromination is complete (typically 1-3 hours), add thiourea (1.2 eq.) to the reaction mixture in one portion. Continue to heat the mixture at reflux.

-

Causality Note: The addition of thiourea initiates the Hantzsch cyclization with the newly formed α-bromoketone. A slight excess of thiourea helps drive the reaction to completion.

-

-

Reaction Monitoring: Monitor the formation of the 2-aminothiazole product by TLC. The reaction is typically complete within 4-8 hours after thiourea addition.

-

Workup & Quenching: After cooling to room temperature, concentrate the reaction mixture under reduced pressure to remove the ethanol.

-

Partition the resulting residue between ethyl acetate and a saturated aqueous solution of sodium bicarbonate. Vigorously mix the two layers.

-

Causality Note: The NaHCO₃ solution neutralizes any residual acid (HBr) generated during the reaction and helps to precipitate copper salts.

-

-

Extraction: Separate the organic layer. Extract the aqueous layer two more times with ethyl acetate. Combine all organic extracts.

-

Washing & Drying: Wash the combined organic layers with brine, then dry over anhydrous Na₂SO₄ or MgSO₄.

-

Purification: Filter off the drying agent and concentrate the filtrate under reduced pressure. The crude product can be purified by column chromatography on silica gel (e.g., using a gradient of ethyl acetate in hexanes) to yield pure 2-amino-4-(fluoromethyl)thiazole.

Mechanistic Insights

The one-pot process seamlessly integrates two distinct chemical transformations: α-bromination and Hantzsch cyclization.

Caption: Key mechanistic steps in the one-pot synthesis.

-

α-Bromination: The reaction initiates with the enolization of fluoroacetone, which is then brominated by CuBr₂. This step generates the crucial α-bromo-fluoroacetone intermediate.

-

Hantzsch Cyclization: The sulfur atom of thiourea acts as a nucleophile, attacking the carbonyl-adjacent carbon of the intermediate, displacing the bromide ion. This is followed by intramolecular cyclization where one of the amino groups attacks the carbonyl carbon.

-

Dehydration: The resulting thiazoline intermediate readily undergoes dehydration under the heated, slightly acidic conditions to yield the stable, aromatic 2-amino-4-(fluoromethyl)thiazole ring.

Comparative Data and Optimization

While a specific yield for the target molecule is not yet published, we can extrapolate expected outcomes from similar one-pot syntheses of 2-aminothiazoles.

| Starting Ketone | Halogen Source | Base/Catalyst | Solvent | Yield (%) | Reference |

| Acetophenone | CuBr₂ | None | EtOH/CHCl₃ | 85% | [8] |

| 4'-Fluoroacetophenone | CuBr₂ | None | EtOH/CHCl₃ | 78% | [8] |

| Acetophenone | I₂ / DMSO | None | DMSO | 92% | [9] |

| Acetophenone | TCCA | Ca/4-MePy-IL@ZY-Fe₃O₄ | EtOH | 95% | [6][10] |

TCCA: Trichloroisocyanuric acid

Key Optimization Insights:

-

Solvent Choice: While ethanol is effective, other solvents like chloroform or acetonitrile could be explored. Aprotic solvents might alter the rate of the initial halogenation step.[1]

-

Halogenating Agent: Iodine in DMSO is a powerful alternative for in-situ α-iodination, which can sometimes lead to higher yields.[9] Similarly, greener halogen sources like trichloroisocyanuric acid (TCCA) in the presence of a suitable catalyst have proven highly effective.[6]

-

Temperature Control: Careful control of the reflux temperature is critical. Overheating could lead to decomposition or unwanted side reactions.

-

Purification: The polarity of 2-aminothiazoles necessitates careful selection of the mobile phase for column chromatography to achieve good separation from unreacted thiourea and other impurities.

Conclusion

The described one-pot synthesis provides a highly efficient and practical route to 2-amino-4-(fluoromethyl)thiazole, a valuable building block for drug discovery. By leveraging an in-situ halogenation-cyclization cascade, this method circumvents the need for isolating unstable α-haloketone intermediates, thereby improving safety, reducing waste, and increasing overall process efficiency. The principles outlined in this guide offer a solid foundation for researchers to successfully synthesize and further explore the therapeutic potential of this important class of fluorinated heterocycles.

References

-

Buckle, D. R., et al. (2020). Convenient syntheses of 2-acylamino-4-halothiazoles and acylated derivatives using a versatile Boc-intermediate. RSC Advances. Available at: [Link]

-

Taha, M., et al. (2023). Synthesis of Fluorinated Hydrazinylthiazole Derivatives: A Virtual and Experimental Approach to Diabetes Management. ACS Omega. Available at: [Link]

-

de Oliveira, R. B., et al. (2020). A One-Pot Domino Synthesis of 4-(Trifluoromethyl)-2-thiazolamine. Journal of the Brazilian Chemical Society. Available at: [Link]

-

Taha, M., et al. (2023). Synthesis of Fluorinated Hydrazinylthiazole Derivatives: A Virtual and Experimental Approach to Diabetes Management. National Center for Biotechnology Information. Available at: [Link]

-

Wu, J., et al. (2012). A facile, efficient synthesis of 2-aminothiazole derivatives. HETEROCYCLES. Available at: [Link]

-

Belskaya, N. P., et al. (2020). THIAZOLE CORES AS ORGANIC FLUOROPHORE UNITS: SYNTHESIS AND FLUORESCENCE. Chemistry of Heterocyclic Compounds. Available at: [Link]

-

Rao, C. V., et al. (2013). Synthesis of novel 2-amino thiazole derivatives. Der Pharma Chemica. Available at: [Link]

-

Kaur, R., et al. (2022). Thiazoles: A Retrospective Study on Synthesis, Structure-activity Relationship and Therapeutic Significance. Research J. Pharm. and Tech. Available at: [Link]

-

Wang, G., et al. (2021). A one-pot synthesis of 2-aminothiazoles via the coupling of ketones and thiourea using I₂/dimethyl sulfoxide as a catalytic oxidative system. ResearchGate. Available at: [Link]

-

Ali, I., et al. (2021). An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities. Molecules. Available at: [Link]

-

Mickevičius, V., et al. (2022). Synthesis of Novel Thiazole Derivatives Bearing β-Amino Acid and Aromatic Moieties as Promising Scaffolds for the Development of New Antibacterial and Antifungal Candidates Targeting Multidrug-Resistant Pathogens. Pharmaceuticals. Available at: [Link]

-

Murata, K., & Ikehata, H. (Year N/A). Synthesis of 2-Amino-4-Methyl-5-Aminomethylthiazole. Bulletin of the Chemical Society of Japan. Available at: [Link]

-

Nevagi, R. J., et al. (2014). Biological and medicinal significance of 2-aminothiazoles. Der Pharmacia Lettre. Available at: [Link]

-

Ghorbani-Vaghei, R., & Malaekehpour, S. M. (2012). Synthesis of some new 5- substituted of 2-aminothiazoles. Journal of Chemical and Pharmaceutical Research. Available at: [Link]

-

Kalhor, M., et al. (2022). Design of a new method for one-pot synthesis of 2-amino thiazoles using trichloroisocyanuric acid in the presence of a novel multi-functional and magnetically catalytic nanosystem: Ca/4-MePy-IL@ZY-Fe3O4. RSC Advances. Available at: [Link]

-

Metwally, M. A., et al. (2004). Versatile 2-Amino-4-substituted-1,3-thiazoles: Synthesis and Reactions. CHIMIA. Available at: [Link]

-

Kalhor, M., et al. (2022). Design of a new method for one-pot synthesis of 2-amino thiazoles using trichloroisocyanuric acid in presence of... RSC. Available at: [Link]

-

Singh, N., et al. (2010). Synthesis and antimicrobial activity of some novel 2-amino thiazole derivatives. Journal of Chemical and Pharmaceutical Research. Available at: [Link]

-

Ali, I., et al. (2021). An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities. National Center for Biotechnology Information. Available at: [Link]

Sources

- 1. scielo.br [scielo.br]

- 2. An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities - PMC [pmc.ncbi.nlm.nih.gov]

- 3. scholarsresearchlibrary.com [scholarsresearchlibrary.com]

- 4. jocpr.com [jocpr.com]

- 5. derpharmachemica.com [derpharmachemica.com]

- 6. Design of a new method for one-pot synthesis of 2-amino thiazoles using trichloroisocyanuric acid in the presence of a novel multi-functional and magnetically catalytic nanosystem: Ca/4-MePy-IL@ZY-Fe3O4 - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 7. archives.ijper.org [archives.ijper.org]

- 8. triggered.stanford.clockss.org [triggered.stanford.clockss.org]

- 9. researchgate.net [researchgate.net]

- 10. rsc.org [rsc.org]

Troubleshooting & Optimization

Stability issues of 4-(Fluoromethyl)-1,3-thiazol-2-amine HCl in solution

Technical Support Center: 4-(Fluoromethyl)-1,3-thiazol-2-amine HCl

Welcome to the dedicated support resource for 4-(Fluoromethyl)-1,3-thiazol-2-amine HCl (CAS: N/A, HCl salt). This guide is designed for our partners in research, discovery, and drug development. We understand that compound stability is paramount to reproducible and reliable experimental outcomes. Here, we address common questions and troubleshooting scenarios related to the handling and stability of this compound in solution.

Section 1: Frequently Asked Questions (FAQs)

This section provides quick answers to common inquiries regarding the general handling and properties of 4-(Fluoromethyl)-1,3-thiazol-2-amine HCl.

Q1: What are the recommended storage conditions for the solid compound?

A1: The solid hydrochloride salt is generally stable. For optimal shelf-life, we recommend storing the solid compound at 2-8°C, under an inert atmosphere (like argon or nitrogen), and protected from light.[1] The container should be kept tightly sealed to prevent moisture absorption.[2][3]

Q2: What solvents are recommended for preparing stock solutions?

A2: Dimethyl sulfoxide (DMSO) is the most common solvent for creating high-concentration stock solutions for biological assays. For applications requiring aqueous media, solubility should be determined empirically. As an HCl salt, its solubility in water is expected to be higher than the free base. However, the stability in aqueous buffers can be pH-dependent. We do not recommend long-term storage in protic solvents like methanol or ethanol unless stability has been verified for your specific application.

Q3: Is the compound sensitive to light?

A3: Yes, compounds containing heterocyclic aromatic rings, such as the thiazole moiety, can be susceptible to photodegradation.[4] It is best practice to protect solutions from light by using amber vials or by wrapping containers in aluminum foil, especially during long-term storage or extended experiments.

Q4: My solution has developed a yellow or brownish tint. What does this mean?

A4: A change in color is often an indicator of degradation. The 2-aminothiazole core is known to be susceptible to oxidation, which can form colored byproducts.[5] This may be accelerated by exposure to air (oxygen), light, or incompatible buffer components. Proceed to the Troubleshooting Guide for steps to identify the cause and mitigate the issue.

Section 2: Troubleshooting Guide for Solution Stability

This guide provides a structured, cause-and-effect approach to resolving common stability issues encountered in the laboratory.

Issue 1: Rapid Loss of Potency or Appearance of Degradation Peaks in HPLC

You've prepared a solution, but subsequent analysis shows a significant decrease in the parent compound's peak area and the emergence of new, unidentified peaks.

The thiazole ring, while aromatic, can be susceptible to cleavage under certain pH conditions, particularly strong base.[5][6] The exocyclic amine and the fluoromethyl group can also be affected by pH.

-

Buffer Preparation: Prepare a series of buffers (e.g., citrate for pH 3-5, phosphate for pH 5.8-8, borate for pH 8-10).

-

Solution Preparation: Prepare fresh, dilute solutions of 4-(Fluoromethyl)-1,3-thiazol-2-amine HCl in each buffer from a newly prepared DMSO stock. Aim for a final concentration suitable for HPLC analysis (e.g., 10-20 µg/mL).

-

Initial Analysis (T=0): Immediately inject each solution into a validated HPLC system to obtain a baseline chromatogram and peak area for the parent compound.

-

Incubation: Store aliquots of each solution at a controlled temperature (e.g., room temperature, 25°C) and protected from light.

-

Follow-up Analysis: Inject samples at predetermined time points (e.g., 4, 8, 24 hours).

-

Data Analysis: Calculate the percentage of the parent compound remaining at each time point relative to T=0. Plot the percentage remaining against pH to identify the optimal stability range.

The electron-rich 2-aminothiazole ring system can be prone to oxidation. This can be catalyzed by exposure to atmospheric oxygen, metal ions in buffers, or oxidizing agents.[4][5]

-

Test for Oxidative Degradation: Prepare a solution of the compound in your standard buffer. Split it into two vials. To one vial, add a small amount of an antioxidant (e.g., ascorbic acid to a final concentration of 0.1%).

-

Degas Solvents: Prepare a parallel experiment where the buffer is degassed (e.g., by sparging with nitrogen or argon) before the compound is added.

-

Analysis: Monitor both the antioxidant-spiked sample, the degassed sample, and the original control sample over time using HPLC.

-

Solution: Routinely degas all aqueous buffers and consider the inclusion of an antioxidant if compatible with your experimental system. Store stock solutions under an inert gas atmosphere.

Issue 2: Inconsistent Results from Frozen Stock Solutions

You observe variability in experimental results when using stock solutions that have undergone one or more freeze-thaw cycles.

Repeated freeze-thaw cycles can compromise compound stability. This can be due to pH shifts as buffers freeze, or the compound precipitating out of solution and not fully redissolving upon thawing.

-

High Concentration Stocks: Prepare a high-concentration primary stock solution in 100% anhydrous DMSO. DMSO freezes at a much lower temperature than water, protecting the compound.

-

Aliquoting is Critical: Immediately after preparation, aliquot the primary stock into single-use volumes in tightly sealed vials.

-

Storage: Store these single-use aliquots at -20°C or -80°C.

-

Usage: When an experiment is planned, remove a single aliquot, allow it to thaw completely at room temperature, and vortex gently before making further dilutions. Do NOT refreeze any unused portion of the thawed aliquot.

Section 3: Advanced Stability Assessment

For researchers developing formulations or requiring a deeper understanding of the compound's liabilities, a forced degradation study is recommended. This involves intentionally exposing the compound to harsh conditions to identify potential degradation pathways.[7]

Protocol 2: Basic Forced Degradation Study

This protocol outlines stress conditions to probe the intrinsic stability of 4-(Fluoromethyl)-1,3-thiazol-2-amine HCl.[4][8]

| Stress Condition | Reagent/Condition | Typical Duration | Potential Degradation Pathway |

| Acid Hydrolysis | 0.1 M HCl | Reflux for 8 hours | Hydrolysis of the amine or ring opening |

| Base Hydrolysis | 0.1 M NaOH | 8 hours at 40°C | Thiazole ring cleavage, defluorination |

| Oxidation | 3% H₂O₂ | 24 hours at RT | N-oxidation, S-oxidation, ring modification |

| Thermal | 80°C in solution | 48 hours | General thermal decomposition |

| Photolytic | UV (254nm) & Vis Light | 1.2 million lux hours | Photoreactions, free-radical degradation |

-

Sample Preparation: Prepare five separate solutions of the compound in a suitable solvent (e.g., 50:50 acetonitrile:water) at a known concentration (e.g., 1 mg/mL).

-

Stress Application: Add the respective stressor (HCl, NaOH, H₂O₂) to three of the samples. Place the thermal sample in an oven and the photolytic sample in a photostability chamber. Keep one sample as an unstressed control.

-

Sampling & Quenching: At specified time points, withdraw an aliquot. For the acid/base samples, neutralize the solution immediately (e.g., add an equivalent amount of base/acid).

-

Analysis: Dilute all samples to a suitable concentration and analyze by a stability-indicating HPLC method (a method capable of resolving the parent peak from all degradation products).

-

Interpretation: Compare the chromatograms of the stressed samples to the control. The goal is to achieve 5-20% degradation to ensure that the degradation products are observable without completely consuming the parent compound.[7]

References

-

Kamkhede, D.B., & Solanki, P.R. (2016). Estimation And Forced Degradation Study Of Thiazole Derivative By HPLC Technique. INTERNATIONAL JOURNAL OF SCIENTIFIC & TECHNOLOGY RESEARCH, 4(9). [Link]

-

Chemos GmbH & Co.KG. (N.D.). Safety data sheet. Retrieved from [Link]

-

Singh, S., & Kumar, V. (2013). Critical review: Significance of Force degradation study with respect to current Pharmaceutical Scenario. Asian Journal of Research in Chemistry, 6(1). [Link]

-

de Oliveira, R. B., et al. (2019). Synthesis and biological evaluation of thiazole derivatives as LbSOD inhibitors. Anais da Academia Brasileira de Ciências, 91(1). [Link]

-

Roge, A.B., et al. (2014). Forced Degradation Study: An Important Tool in Drug Development. Asian Journal of Research in Chemistry, 7(1), 99-102. [Link]

-

BioOrganics. (N.D.). 4-(Trifluoromethyl)-2-thiazolamine. Retrieved from [Link]

-

Fathy, U. (2024). Thiazole derivatives: prospectives and biological applications. Journal of Sulfur Chemistry. [Link]

-

PubChem. (N.D.). 4-(4-Fluorophenyl)-1,3-thiazol-2-amine. Retrieved from [Link]

-

Attia, K. A., et al. (2023). Validated chromatographic methods for determination of teriflunomide and investigation of its intrinsic stability. Scientific Reports, 13(1). [Link]

-

de la Torre, P., & El-Sikhry, H. (2024). Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities. Pharmaceuticals, 17(2), 245. [Link]

-

Silva, I. R., et al. (2023). Stability Indicating Method for a Thiazolylhydrazone Derivative with Antifungal Activity and Experimental/Theoretical Elucidation of Its Degradation Products. Journal of the Brazilian Chemical Society, 34, 571-581. [Link]

Sources

- 1. 4-(Trifluoromethyl)thiazol-2-amine | 349-49-5 [sigmaaldrich.com]

- 2. tcichemicals.com [tcichemicals.com]

- 3. chemos.de [chemos.de]

- 4. ajrconline.org [ajrconline.org]

- 5. researchgate.net [researchgate.net]

- 6. scielo.br [scielo.br]

- 7. ajrconline.org [ajrconline.org]

- 8. Validated chromatographic methods for determination of teriflunomide and investigation of its intrinsic stability - PMC [pmc.ncbi.nlm.nih.gov]

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.